Fmoc-alpha-methyl-D-phenylalanine

Description

BenchChem offers high-quality Fmoc-alpha-methyl-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-alpha-methyl-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

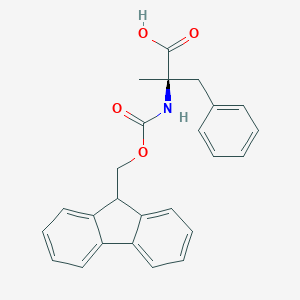

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBKBAAOPOXFSK-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the properties of Fmoc-alpha-methyl-D-phenylalanine

An In-depth Technical Guide to Fmoc-α-methyl-D-phenylalanine

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-α-methyl-D-phenylalanine (Fmoc-α-methyl-D-phenylalanine) is a non-canonical amino acid derivative crucial for advanced peptide synthesis and drug development.[1] It incorporates two key structural modifications that impart significant advantages over its natural counterpart. The first is the Fmoc (9-fluorenylmethoxycarbonyl) group, a base-labile protecting group for the α-amino function, which is fundamental to modern Solid-Phase Peptide Synthesis (SPPS).[1][2] The second is the α-methyl group on the backbone, which provides steric hindrance. This methylation significantly increases the resulting peptide's resistance to enzymatic degradation and enhances its thermal and chemical stability. Furthermore, the D-chiral configuration provides additional, potent resistance to proteases, which are stereospecific for L-amino acids.[3] These features make Fmoc-α-methyl-D-phenylalanine an invaluable building block for developing peptide-based therapeutics with improved pharmacokinetic profiles, such as longer in-vivo half-lives and enhanced bioavailability.

Core Properties of Fmoc-α-methyl-D-phenylalanine

The physicochemical properties of Fmoc-α-methyl-D-phenylalanine are summarized below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid | |

| Synonyms | Fmoc-a-Me-D-Phe-OH, Fmoc-(R)-2-amino-2-methyl-3-phenylpropanoic acid, Fmoc-α-methyl-D-phenylalanine | [1][4] |

| CAS Number | 152436-04-9 | [1][4] |

| Molecular Formula | C₂₅H₂₃NO₄ | [1][4] |

| Molecular Weight | 401.46 g/mol | [1] |

| Appearance | White powder or solid | [1] |

| Purity | Typically ≥ 95-99.5% (as determined by HPLC) | [1] |

| Density | 1.256 g/cm³ | [5] |

| Boiling Point | 621.214 °C at 760 mmHg | [5] |

| Flash Point | 329.498 °C | [5] |

| Storage Conditions | 0 - 8 °C, sealed in a dry environment | [1] |

| InChI Key | KLBKBAAOPOXFSK-RUZDIDTESA-N |

Applications in Research and Drug Development

Fmoc-α-methyl-D-phenylalanine is not merely a protected amino acid; it is a strategic tool for enhancing the therapeutic potential of peptides.

-

Peptide Synthesis: It serves as a fundamental building block in SPPS for creating complex peptides.[1] The Fmoc group is stable under acidic conditions but is readily removed by a mild base (e.g., piperidine), allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.[1][2]

-

Drug Development: The unique structural features of this compound are highly valuable in pharmaceutical design. Peptides incorporating this residue exhibit enhanced stability against proteases, a critical factor for improving a drug's half-life in the body.[6] This increased stability makes it a preferred choice for developing novel peptide-based therapeutics.[1]

-

Protein Engineering and Neuroscience: Researchers utilize this compound to modify proteins, improving their stability and function for biotechnological applications.[1] It is also employed in neuroscience to synthesize neuropeptides for studies on neurological functions and potential treatments for related disorders.[1]

-

Bioconjugation: The compound facilitates the linking of peptides to other molecules, such as antibodies or small-molecule drugs, to create targeted therapeutic systems.[1][7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the title compound and its incorporation into a peptide chain.

Synthesis of Fmoc-α-methyl-D-phenylalanine

This protocol describes a standard procedure for the N-terminal protection of α-methyl-D-phenylalanine using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under Schotten-Baumann conditions.[8]

Materials:

-

α-Methyl-D-phenylalanine

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Hydrochloric Acid (1M HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve α-methyl-D-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. A 1:1 mixture of dioxane and water can be used as the solvent system. Stir until the amino acid is fully dissolved.[8]

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approx. 1.05 equivalents) in dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.[8]

-

Reaction: Allow the mixture to warm slowly to room temperature and continue stirring overnight (8-12 hours).[8]

-

Work-up:

-

Remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 1M HCl. The Fmoc-α-methyl-D-phenylalanine product will precipitate as a white solid.[8]

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

-

Dry the crude product under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield a pure white crystalline solid.[8]

-

Incorporation into Peptides via Fmoc-SPPS

This protocol outlines a single cycle for adding an Fmoc-protected amino acid, such as Fmoc-α-methyl-D-phenylalanine, to a growing peptide chain on a solid support resin.

Materials:

-

Peptide-resin (with a free N-terminal Fmoc group)

-

20% Piperidine in Dimethylformamide (DMF) (Deprotection solution)

-

Fmoc-α-methyl-D-phenylalanine

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Base (e.g., N,N-Diisopropylethylamine, DIPEA)

-

DMF (Washing solvent)

-

Dichloromethane (DCM) (Washing solvent)

-

Optional: Acetic anhydride/Pyridine in DMF (Capping solution)

Procedure:

-

Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes to cleave the N-terminal Fmoc group.

-

Drain and repeat the piperidine treatment for another 10-15 minutes. The release of the fluorenyl group can be monitored by UV absorbance.[9]

-

-

Washing: Thoroughly wash the resin with DMF (5-6 times) followed by DCM (2-3 times) and then DMF (2-3 times) to remove all traces of piperidine.

-

Amino Acid Activation & Coupling:

-

In a separate vessel, pre-activate Fmoc-α-methyl-D-phenylalanine (3-5 equivalents) with the coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for several minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

Capping (Optional): To block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 15-20 minutes. Follow with a DMF wash.

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Biological Context: A Target for Modified Peptides

While Fmoc-α-methyl-D-phenylalanine is a synthetic building block, the peptides derived from it are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs).[3] GPCRs are a large family of cell surface receptors involved in numerous physiological processes, making them common targets for peptide-based drugs. The incorporation of modified amino acids can enhance the binding affinity, selectivity, and stability of a peptide ligand designed to modulate GPCR signaling.[3]

A generalized workflow for developing a peptide-based drug candidate using this amino acid would involve design, synthesis, and a series of in-vitro and in-vivo assays to confirm its activity and therapeutic potential.

Conclusion

Fmoc-α-methyl-D-phenylalanine is a highly specialized and powerful building block in the field of peptide chemistry. Its unique combination of a D-configuration and an α-methyl group provides a dual mechanism for enhancing peptide stability against enzymatic degradation. This, coupled with the versatility of Fmoc-based synthesis, allows researchers and drug developers to create novel peptides with superior pharmacokinetic properties, paving the way for the next generation of peptide-based therapeutics.[1][6] The detailed protocols and workflows provided herein serve as a comprehensive guide for the effective utilization of this valuable compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Automated Peptide Synthesizers [peptidemachines.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. Fmoc-N-α-methyl-D-Phenylalanine, CAS No. 152436-04-9 - iChemical [ichemical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Role of alpha-methylation in peptide conformational stability

An In-depth Technical Guide to the Role of Alpha-Methylation in Peptide Conformational Stability

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The inherent conformational flexibility and susceptibility to proteolytic degradation of natural peptides often limit their therapeutic potential. Alpha-methylation, the substitution of the α-hydrogen with a methyl group, is a powerful chemical modification that addresses these limitations. By introducing a gem-dimethyl group at the α-carbon, this modification imposes significant steric constraints, restricting the peptide backbone's rotational freedom. This guide provides a comprehensive overview of the principles of α-methylation, its profound impact on peptide conformational stability, proteolytic resistance, and its application in drug design. It includes quantitative data, detailed experimental protocols, and visual workflows to offer a thorough technical resource for professionals in the field.

The Core Principle: Steric Hindrance and Conformational Constraint

Alpha-methylation involves replacing the hydrogen atom on the α-carbon of an amino acid with a methyl group.[1] The most common example is the conversion of Alanine to α-aminoisobutyric acid (Aib or α-methylalanine).[2][3] This seemingly minor alteration has profound structural consequences.

The presence of two methyl groups on the α-carbon introduces significant steric hindrance, which restricts the allowable values of the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone.[4][5] This constraint dramatically reduces the conformational entropy of the peptide chain, forcing it to adopt a more rigid and predictable structure.[2] Unlike canonical amino acids that can access a wide range of conformations, α-methylated residues strongly favor the adoption of helical structures, such as the 3₁₀-helix or the α-helix.[2][6]

Impact on Peptide Structure and Stability: Quantitative Insights

The primary structural effect of α-methylation is the potent induction and stabilization of helical conformations. This modification has been shown to significantly increase the helicity of peptides, a property that is often crucial for biological activity, particularly in protein-protein interactions.[1][7]

Enhancement of Helicity

Circular Dichroism (CD) spectroscopy is a key technique used to assess the secondary structure of peptides.[8][9] Studies on apolipoprotein A-I (ApoA-I) mimetic peptides demonstrated that substituting various amino acids with their α-methylated counterparts leads to a marked increase in α-helical content.[1]

| Peptide Sequence¹ | Modification | % Helicity (CD) | Hydrophobic Moment (μH) | Cholesterol Efflux (% vs. Control) | Reference |

| A | VLESFKVSFLSALEEYTKKLNT | None (Wild-Type) | 18 | 4.8 | 1 ± 0.2 |

| Aα | VLESAα KVSFLSALEEYTKKLNT | Ala to α-Methyl Ala | 27 | 4.9 | 4.2 ± 0.5 |

| Dα | VLESFKVSFLSALDα EYTKKLNT | Asp to α-Methyl Asp | 20 | 4.6 | 1.5 ± 0.3 |

| Kα | VLESFKα VSFLSALEEYTKα KLNT | Lys to α-Methyl Lys | 40 | 5.2 | 7.5 ± 0.8 |

| Lα | VLα ESFKVSFLα SALα EEYTKKLNT | Leu to α-Methyl Leu | 38 | 5.1 | 7.8 ± 0.6 |

| 6α | VLα ESFKα VSFLα SALα EEYTKα KLα NT | Multiple Substitutions | 51 | 5.4 | 10.5 ± 1.1 |

| ¹ Substituted residues are shown in bold with the 'α' subscript indicating α-methylation. |

Thermodynamic Consequences

The pre-organization of the peptide into a stable, low-energy conformation reduces the entropic penalty that must be paid upon binding to a target.[10] Isothermal titration calorimetry (ITC) can be used to dissect the thermodynamic contributions to binding events. A study on the S peptide of ribonuclease S showed that replacing Alanine with Aib stabilized the free peptide's helical structure.[11]

| Peptide | ΔΔG° (kcal/mol)¹ | ΔΔH° (kcal/mol)¹ | TΔΔS° (kcal/mol)¹ | ΔΔCp (cal/mol·K)¹ | Reference |

| S Peptide (Ala4Aib) | 0.7 | 2.8 | 2.1 | -60 | [11] |

| ¹ Values represent the change (ΔΔ) in thermodynamic parameters for the Aib-modified peptide compared to the wild-type peptide at 25°C. |

The positive ΔΔG° indicates a slight decrease in binding affinity for this specific system, which was attributed to favorable interactions formed in the uncomplexed Aib-containing peptide, highlighting the significant stabilizing effect of the modification on the peptide itself.[11]

Enhancement of Proteolytic Resistance

A major hurdle in peptide drug development is the rapid degradation of peptides by proteases in the body.[12][13] Alpha-methylation provides a robust defense against enzymatic cleavage. The steric bulk of the gem-dimethyl group physically hinders the peptide backbone from fitting into the active site of proteases.[1][14]

In a study using ApoA-I mimetic peptides, the unmodified peptide was completely degraded by trypsin, whereas peptides with α-methylated Lysine residues were almost fully intact after incubation.[1]

| Peptide | Modification | Protease | % Peptide Remaining after 4h | Reference |

| A | None | Trypsin | < 5% | [1] |

| Aα | Ala to α-Methyl Ala | Trypsin | < 5% | [1] |

| Kα | Lys to α-Methyl Lys | Trypsin | ~95% | [1] |

| 6α | Multiple (incl. α-Me-Lys) | Trypsin | ~98% | [1] |

Applications in Drug Development

The combined benefits of conformational stability and proteolytic resistance make α-methylation a highly attractive strategy in medicinal chemistry.[10][15] These properties can lead to:

-

Increased Target Affinity: By pre-organizing the peptide in its bioactive conformation.[10]

-

Enhanced Bioavailability: By protecting the peptide from degradation, extending its in-vivo half-life.[2][16]

-

Improved Membrane Permeability: The constrained, often more lipophilic structure can facilitate passage across cell membranes.[2][14]

A practical example is the development of ApoA-I mimetic peptides for treating atherosclerosis. These peptides function by promoting cholesterol efflux from cells via the ABCA1 transporter. This function is dependent on the formation of a stable, amphipathic α-helix. As shown in the table in section 2.1, increasing helicity through α-methylation directly correlated with improved cholesterol efflux capacity.[1]

Experimental Protocols

A systematic approach is required to synthesize and characterize α-methylated peptides. The general workflow involves design, synthesis, purification, and comprehensive structural and functional analysis.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of an Aib-Containing Peptide

This protocol describes a standard manual Fmoc-based SPPS.[17][18]

-

Resin Preparation: Swell Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) (4 eq.) with a coupling agent like HATU (3.98 eq.) and a base like DIEA (8 eq.) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor coupling completion with a Kaiser test. Wash the resin with DMF.

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. For coupling an Fmoc-Aib-OH residue, extend the coupling time to 4 hours or use microwave assistance due to steric hindrance.[18]

-

Cleavage and Deprotection: After the final residue is coupled and the N-terminal Fmoc group is removed, wash the resin with Dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Verification: Confirm the mass of the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).[19]

Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps to determine the helical content of a peptide.[8][9]

-

Sample Preparation: Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the precise concentration using UV absorbance at 280 nm (if Trp/Tyr are present) or via amino acid analysis.

-

Instrument Setup: Calibrate the CD spectropolarimeter. Set the measurement parameters:

-

Wavelength range: 190-260 nm (for secondary structure).

-

Bandwidth: 1.0 nm.

-

Scan speed: 50 nm/min.

-

Data pitch: 0.5 nm.

-

Accumulations: 3-5 scans.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone using a 1 mm pathlength quartz cuvette.

-

Record the spectrum of the peptide sample (typically 20-50 μM).

-

-

Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg) / (10 * c * n * l) where c is the molar concentration, n is the number of residues, and l is the pathlength in cm.

-

Helicity Calculation: Estimate the percentage of α-helix content using the [θ] value at 222 nm: % Helix = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100 where [θ]₂₂₂ is the experimental value, [θ]h is the value for a 100% helical peptide (approx. -39,500 deg·cm²·dmol⁻¹), and [θ]c is the value for a random coil (approx. 640 deg·cm²·dmol⁻¹).

Protocol: High-Resolution Structure by NMR Spectroscopy

For detailed 3D structural information, 2D NMR experiments are essential.[20][21]

-

Sample Preparation: Dissolve the lyophilized peptide (0.5-1.0 mg) in a suitable deuterated solvent (e.g., D₂O or a H₂O/D₂O mixture) to a final concentration of ~1 mM. Add an internal standard for chemical shift referencing.[21]

-

Data Acquisition: Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥600 MHz):

-

TOCSY: To identify spin systems corresponding to individual amino acid residues.

-

NOESY/ROESY: To identify through-space correlations between protons that are close in space (<5 Å). ROESY is often preferred for peptides of this size to avoid zero-crossing issues.[21] A typical mixing time for ROESY is 150-300 ms.

-

-

Data Processing and Analysis:

-

Process the spectra using software like TopSpin or NMRPipe.

-

Assign all proton resonances by analyzing the TOCSY and ROESY spectra.

-

Integrate the cross-peaks in the ROESY spectrum to derive inter-proton distance restraints.

-

-

Structure Calculation: Use the distance restraints, along with any dihedral angle restraints derived from coupling constants, as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

Conclusion

Alpha-methylation is a cornerstone of modern peptide chemistry, offering a reliable and effective method to enhance conformational stability and proteolytic resistance. By sterically constraining the peptide backbone, this modification promotes the formation of stable helical structures, which can be critical for biological function and improved pharmacokinetic properties. The ability to precisely control peptide conformation through α-methylation provides researchers and drug developers with a powerful tool to transform promising peptide leads into robust therapeutic candidates. A thorough understanding and application of the analytical techniques detailed in this guide are essential for the rational design and successful development of next-generation peptide-based drugs.

References

- 1. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Conformational editing of intrinsically disordered protein by α-methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 9. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. books.rsc.org [books.rsc.org]

- 13. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lifetein.com [lifetein.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]

- 21. benchchem.com [benchchem.com]

Fmoc-α-methyl-D-phenylalanine: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-α-methyl-D-phenylalanine, a crucial building block in modern peptide chemistry. It details the compound's physicochemical properties, its applications in peptide synthesis and drug development, and provides standardized experimental protocols for its use. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel peptide-based therapeutics and research tools.

Core Properties of Fmoc-α-methyl-D-phenylalanine

Fmoc-α-methyl-D-phenylalanine is a derivative of the amino acid phenylalanine, characterized by two key modifications: the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and a methyl group in the α-position. The D-configuration of the chiral center is of particular importance for introducing specific conformational constraints and enhancing enzymatic stability in peptides.

| Property | Data | Reference(s) |

| CAS Number | 152436-04-9 | [1][2][3] |

| Synonyms | Fmoc-a-Me-D-Phe-OH, Fmoc-(R)-2-amino-2-methyl-3-phenylpropanoic acid | [1] |

| Molecular Formula | C₂₅H₂₃NO₄ | [1][2] |

| Molecular Weight | 401.46 g/mol | [1][4] |

| Appearance | White powder | [1] |

| Purity | ≥ 99.5% (Chiral HPLC) | [1] |

| Storage Conditions | Store at 0 - 8 °C | [1][4] |

| IUPAC Name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid | [2] |

Applications in Peptide Synthesis and Drug Development

The unique structural features of Fmoc-α-methyl-D-phenylalanine make it a valuable reagent in the synthesis of peptides with tailored properties.

-

Solid-Phase Peptide Synthesis (SPPS): The Fmoc group is the cornerstone of the most widely used orthogonal protection strategy in SPPS. It is stable under the acidic conditions used for side-chain deprotection but can be selectively and cleanly removed under mild basic conditions (typically with piperidine), allowing for the sequential addition of amino acids to a growing peptide chain.[1][5]

-

Enhanced Enzymatic Stability: The α-methyl group provides steric hindrance to the peptide backbone.[6] This modification makes the resulting peptide more resistant to degradation by proteases and peptidases in biological systems, thereby increasing its in vivo half-life and bioavailability—a critical attribute for therapeutic peptides.[6]

-

Conformational Rigidity: The incorporation of α-methylated amino acids restricts the conformational freedom of the peptide backbone. This can be used to induce and stabilize specific secondary structures, such as helices or turns, which are often crucial for high-affinity binding to biological targets like receptors or enzymes.

-

Drug Development: As a building block for bioactive peptides, this compound is employed in the development of novel therapeutics.[1][7][8] The D-configuration can lead to peptides with different binding specificities or improved pharmacological profiles compared to their L-enantiomer counterparts. Its use is central to creating peptide-based drugs with improved stability and efficacy.[1]

Experimental Protocols and Workflows

The primary application of Fmoc-α-methyl-D-phenylalanine is its incorporation into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The following diagram illustrates the iterative cycle of amino acid addition in Fmoc-SPPS.

Caption: Iterative cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

This protocol outlines a standard manual procedure for a single coupling cycle in Fmoc-based SPPS on a 0.1 mmol scale.

Materials and Reagents:

-

Peptide synthesis resin (e.g., Rink Amide or Wang resin) with a free amino group

-

Fmoc-α-methyl-D-phenylalanine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine) or Collidine

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvents: Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin (0.1 mmol) in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 3-5 minutes.

-

Drain the solution.

-

Add fresh deprotection solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Wash with DCM (2-3 times) and then DMF (2-3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, prepare the activation solution:

-

Dissolve Fmoc-α-methyl-D-phenylalanine (3 equivalents, 0.3 mmol, ~120.5 mg) in DMF.

-

Add HBTU (2.9 equivalents, 0.29 mmol) and HOBt (3 equivalents, 0.3 mmol).

-

-

Add the activation solution to the washed resin.

-

Add DIPEA (6 equivalents, 0.6 mmol) to the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours. The sterically hindered nature of α-methylated amino acids often requires longer coupling times or the use of stronger coupling agents.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

A small sample of the resin can be taken for a ninhydrin test to confirm the completion of the coupling reaction (a negative result indicates success).

-

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid.

Synthesis of Fmoc-Protected Amino Acids

The synthesis of the title compound itself is a prerequisite for its use in SPPS. The general mechanism involves the acylation of the amino acid's α-amino group with an activated Fmoc reagent.

Caption: General workflow for the synthesis of an Fmoc-protected amino acid.

This reaction proceeds via a nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of the Fmoc reagent (such as Fmoc-OSu or Fmoc-Cl) under Schotten-Baumann conditions.[9] The Fmoc group is stable to these conditions, while the desired product precipitates upon acidification of the reaction mixture.[9]

Conclusion

Fmoc-α-methyl-D-phenylalanine is an indispensable tool for the synthesis of peptides with enhanced stability and defined conformations. The strategic incorporation of this non-canonical amino acid allows for the rational design of peptide-based therapeutics with improved pharmacokinetic profiles. Understanding its properties and the specific protocols for its use is essential for researchers and drug developers aiming to push the boundaries of peptide chemistry and create novel molecules for a range of biological applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. FMOC-ALPHA-METHYL-D-PHENYLALANINE [sigmaaldrich.com]

- 3. Fmoc-N-α-methyl-D-Phenylalanine - 楚肽生物科技 [apeptides.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

Steric Effects of α,α-Disubstituted Amino Acids in Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of α,α-disubstituted amino acids into peptides represents a powerful tool in medicinal chemistry and drug design. The presence of two substituents at the α-carbon atom introduces significant steric hindrance, which profoundly influences peptide conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical implications of utilizing these modified amino acids in peptide-based therapeutics.

Introduction: The Conformational Power of Steric Hindrance

Standard α-amino acids possess a single substituent at the α-carbon, allowing for considerable rotational freedom around the peptide backbone, defined by the dihedral angles phi (φ) and psi (ψ).[1][2][3] This flexibility can be detrimental to biological activity, as it may lead to multiple conformations, only one of which might be active. Furthermore, natural peptides are often susceptible to enzymatic degradation.

α,α-disubstituted amino acids, by replacing the α-hydrogen with a second substituent, severely restrict the available conformational space.[4] This steric constraint forces the peptide backbone into well-defined secondary structures, such as helices or extended conformations, thereby pre-organizing the peptide for receptor binding and enhancing its resistance to proteolytic enzymes.

One of the most well-studied examples is α-aminoisobutyric acid (Aib), which strongly promotes the formation of 310-helices and α-helices.[5] The type and chirality of the α,α-disubstituents dictate the resulting secondary structure. For instance, peptides composed of chiral α-methylated α,α-disubstituted amino acids tend to form 310-helical structures, while those with chiral α-ethylated counterparts often adopt a fully extended C5-conformation.[4][6][7]

Quantitative Conformational Analysis

The conformational preferences of peptides containing α,α-disubstituted amino acids can be quantitatively assessed by determining their backbone dihedral angles (φ, ψ). These values, typically obtained from X-ray crystallography or NMR spectroscopy, provide a precise description of the peptide's secondary structure.

| Amino Acid | Peptide Sequence | φ Angle (°) | ψ Angle (°) | Secondary Structure | Reference |

| (αMe)Hph | Boc-(αMe)Hph-NHMe | -60.5 | -35.2 | Helical | [8] |

| (αMe)Hph | Boc-Ala-(αMe)Hph-Ala-OMe | -55.8 | -42.1 | Helical | [8] |

| (αMe)Hph | Piv-Pro-(αMe)Hph-NHMe | -65.1 | -31.9 | β-bend | [8] |

| Aib | Ac-Dpg-Ala-Aib-Nva-Lys-NH2 | -57 | -47 (avg) | 310-helix | [9] |

| Dpg | Ac-Glu-Dpg-Tyr-Dpg-Lys-NH2 | Not specified | Not specified | Folded | [9] |

Impact on Biological Activity

The conformational rigidity imparted by α,α-disubstituted amino acids can lead to significant enhancements in biological activity and therapeutic potential. This is often attributed to a lower entropic penalty upon binding to a receptor and increased metabolic stability.

| Peptide | α,α-Disubstituted Amino Acid | Target | Activity Metric | Value | Reference |

| Bak BH3 domain mimic | α,α-disubstituted unnatural amino acids | Bcl-xL | Ki | 0.78 µM | [10] |

| SAHBA (BID BH3 domain mimic) | α,α-disubstituted unnatural amino acids | Bcl-xL | Kd | 38.8 nM | [10] |

| SARS-CoV-2 RBD binding peptide (HA1) | Not specified | SARS-CoV-2 RBD | KD | 8.32 nM | [11] |

| Bitter Dipeptides | Various | Taste Receptors | -log IC50 | Various | [12] |

| Antioxidant Peptides | Various | Free Radicals | Q2 (QSAR model) | 0.7471 | [13] |

Experimental Protocols

Synthesis of Peptides with Sterically Hindered Amino Acids

The incorporation of α,α-disubstituted amino acids into a peptide sequence often presents synthetic challenges due to steric hindrance.[14][15] The following is a general protocol for Fmoc-based solid-phase peptide synthesis (SPPS) adapted for such demanding couplings.

Experimental Workflow for SPPS of Sterically Hindered Peptides

Caption: A generalized workflow for the solid-phase synthesis of peptides containing sterically hindered amino acids.

Protocol:

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[16]

-

Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine in DMF.[17][18]

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected α,α-disubstituted amino acid (3-5 equivalents) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.[19]

-

Add the activated amino acid solution to the resin and allow the reaction to proceed. For sterically hindered residues, extended coupling times or double coupling may be necessary.[14]

-

-

Washing: Wash the resin extensively with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[19]

-

Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and NMR.[19]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a rapid and sensitive technique for determining the secondary structure of peptides in solution.[7][20]

Protocol:

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).[6]

-

Accurately determine the peptide concentration. This is a critical step for obtaining reliable data.[21]

-

Ensure the sample is free of aggregates by centrifugation or filtration.[20]

-

-

Instrument Setup:

-

Set the wavelength range, typically from 190 to 260 nm for secondary structure analysis.[6]

-

Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm).

-

Optimize instrument parameters such as scan speed (e.g., 50 nm/min), bandwidth, and response time.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide sample.

-

Acquire multiple scans and average them to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.[6]

-

Analyze the resulting spectrum to estimate the percentages of α-helix, β-sheet, and random coil using deconvolution algorithms.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy provides high-resolution structural information, including the determination of φ and ψ angles and inter-proton distances.

Protocol:

-

Sample Preparation:

-

Dissolve the peptide in a deuterated solvent (e.g., D₂O, deuterated trifluoroethanol) to a concentration of 1-5 mM.[22]

-

Adjust the pH if necessary.

-

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR experiments, such as:

-

1D ¹H NMR: To check sample purity and folding.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within amino acid spin systems.[23][24]

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.[23][24]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides crucial distance restraints for structure calculation.[24]

-

-

-

Data Analysis and Structure Calculation:

-

Assign all proton resonances to specific amino acid residues in the peptide sequence.

-

Use the NOE-derived distance restraints and dihedral angle constraints (from coupling constants) to calculate a family of 3D structures that are consistent with the experimental data.

-

X-ray Crystallography for High-Resolution Solid-State Structure

X-ray crystallography can provide an atomic-resolution structure of a peptide in its crystalline state.

Protocol:

-

Crystallization:

-

Data Collection:

-

Expose a single crystal to a high-intensity X-ray beam (often at a synchrotron) and collect the diffraction data.[27]

-

-

Structure Determination and Refinement:

Signaling Pathways and a Case Study

The conformational control exerted by α,α-disubstituted amino acids can be harnessed to design peptides that modulate specific signaling pathways. For example, peptides can be designed to mimic or block interactions within a pathway.

A common application is the design of peptide inhibitors of protein-protein interactions (PPIs). Many PPIs are mediated by α-helical domains. By incorporating α,α-disubstituted amino acids to stabilize an α-helical conformation, it is possible to create potent and specific inhibitors.

Signaling Pathway Example: Inhibition of the p53-MDM2 Interaction

Caption: A diagram illustrating the inhibition of the p53-MDM2 protein-protein interaction by a stapled peptide containing α,α-disubstituted amino acids.

In many cancers, the tumor suppressor protein p53 is inactivated by the E3 ubiquitin ligase MDM2. The interaction between p53 and MDM2 is mediated by an α-helical domain on p53. Stapled peptides, which are short peptides locked into an α-helical conformation by a synthetic brace often formed using α,α-disubstituted amino acids, can mimic this domain. These stapled peptides bind to MDM2 with high affinity, preventing it from binding to and degrading p53. This leads to the stabilization of p53 and the induction of apoptosis in cancer cells.

Conclusion

The incorporation of α,α-disubstituted amino acids is a versatile and powerful strategy in peptide design. The steric constraints imposed by these residues provide a means to control peptide conformation, enhance metabolic stability, and ultimately, improve biological activity. A thorough understanding of the conformational effects of different α,α-disubstituents, coupled with robust synthetic and analytical methodologies, is crucial for the successful development of novel peptide-based therapeutics. This guide provides a foundational framework for researchers and drug developers to explore the potential of these unique building blocks in their scientific endeavors.

References

- 1. proteopedia.org [proteopedia.org]

- 2. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]

- 8. Structural versatility of peptides from C alpha, alpha-disubstituted glycines: crystal-state conformational analysis of peptides from C alpha-methylhomophenylalanine, (alpha Me) Hph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. communities.springernature.com [communities.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. peptide.com [peptide.com]

- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 19. rsc.org [rsc.org]

- 20. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. home.sandiego.edu [home.sandiego.edu]

- 22. nmr-bio.com [nmr-bio.com]

- 23. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 24. Peptide NMR Spectroscopy Services [tricliniclabs.com]

- 25. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 26. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

Fmoc-α-methyl-D-phenylalanine: A Technical Guide for Proteomics and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of proteomics and peptide-based drug development, the incorporation of non-canonical amino acids is a powerful strategy to enhance the therapeutic potential and metabolic stability of peptides. Among these, Fmoc-α-methyl-D-phenylalanine stands out as a valuable building block. This α,α-disubstituted amino acid introduces unique conformational constraints and steric hindrance that can significantly influence a peptide's structure, bioactivity, and resistance to enzymatic degradation. The presence of the D-enantiomer and the α-methyl group synergistically contributes to proteolytic stability, making it a key component in the design of long-lasting peptide therapeutics. This technical guide provides an in-depth overview of the applications of Fmoc-α-methyl-D-phenylalanine in proteomics research, including detailed experimental protocols and a review of its impact on peptide properties.

Physicochemical Properties of Fmoc-α-methyl-D-phenylalanine

A solid understanding of the physicochemical properties of Fmoc-α-methyl-D-phenylalanine is crucial for its effective use in peptide synthesis.

| Property | Value |

| CAS Number | 152436-04-9 |

| Molecular Formula | C₂₅H₂₃NO₄ |

| Molecular Weight | 401.46 g/mol |

| Appearance | White powder |

| Purity | ≥ 99.5% (Chiral HPLC)[1] |

| Storage Conditions | 0 - 8 °C |

Applications in Proteomics and Drug Discovery

The unique structural features of Fmoc-α-methyl-D-phenylalanine make it a valuable tool for various applications in proteomics and drug development.

Conformational Constraint and Receptor Binding: The α-methyl group restricts the conformational freedom of the peptide backbone, which can help to pre-organize the peptide into a bioactive conformation. This can lead to enhanced binding affinity and selectivity for its target receptor. For instance, the incorporation of a related compound, α-methyl-L-phenylalanine, into a peptidomimetic of the human relaxin-3 (H3 relaxin) B-chain resulted in a stable α-helical structure that fully mimicked the biological function of the native peptide at the relaxin family peptide receptor 3 (RXFP3), a G-protein coupled receptor (GPCR).[6]

Drug Development: The enhanced stability and conformational rigidity imparted by Fmoc-α-methyl-D-phenylalanine are highly desirable properties in the development of peptide-based drugs. These modifications can lead to improved pharmacokinetic profiles, including longer circulating half-lives and potentially increased oral bioavailability.[7]

Experimental Protocols

The successful incorporation of Fmoc-α-methyl-D-phenylalanine into a peptide sequence requires optimized protocols for solid-phase peptide synthesis (SPPS), purification, and characterization.

Solid-Phase Peptide Synthesis (SPPS) of an α-methyl-D-phenylalanine Containing Peptide

Due to the steric hindrance of the α-methyl group, the coupling of Fmoc-α-methyl-D-phenylalanine can be challenging and requires more potent coupling reagents and potentially longer reaction times.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-α-methyl-D-phenylalanine)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).[8]

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Coupling of Fmoc-α-methyl-D-phenylalanine:

-

Due to steric hindrance, use a higher excess of reagents: Fmoc-α-methyl-D-phenylalanine (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents).[8]

-

Extend the coupling time to 4 hours or perform a double coupling (repeating the coupling step with fresh reagents) to ensure complete reaction.

-

-

Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.[9]

-

Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation:

-

Precipitate the peptide by adding the cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.[8]

-

HPLC Purification of the Peptide

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

Materials:

-

Crude peptide

-

Mobile Phase A: 0.1% TFA in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

C18 reversed-phase column

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added. Filter the sample through a 0.22 µm syringe filter.[10]

-

Column Equilibration: Equilibrate the C18 column with the initial gradient conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Gradient Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.[11]

-

Fraction Collection: Collect fractions corresponding to the major peptide peak, detected by UV absorbance at 215 nm and 220 nm.[11]

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[12]

Mass Spectrometry Characterization

Mass spectrometry is essential to confirm the identity of the synthesized peptide.

Protocol:

-

Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analysis:

-

MALDI-TOF: Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot onto the target plate. Analyze in positive ion reflector mode to obtain the monoisotopic mass of the peptide.[11]

-

LC-MS/MS: Inject the peptide solution into an LC-MS system. The liquid chromatography will separate any remaining impurities before the peptide is introduced into the mass spectrometer. Perform tandem MS (MS/MS) on the parent ion to obtain fragment ions that can be used to confirm the amino acid sequence.

-

Visualization of Experimental Workflows and Signaling Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

RXFP3 Signaling Pathway

Peptides containing α-methyl-phenylalanine have been shown to act as agonists for the Relaxin Family Peptide Receptor 3 (RXFP3), a G-protein coupled receptor. Upon activation, RXFP3 primarily couples to Gαi/o proteins, initiating a downstream signaling cascade.[6][10]

Quantitative Data Summary

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like Fmoc-α-methyl-D-phenylalanine. While specific data for this exact derivative is limited, the following table provides a comparative overview of the performance of common coupling reagents with the structurally similar Fmoc-DL-phenylalanine, which can serve as a useful guide.

Table 1: Performance Comparison of Coupling Reagents for Fmoc-DL-Phenylalanine

| Coupling Reagent | Reagent Type | Typical Coupling Time (minutes) | Representative Yield (%) | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 | >99 | >95 | Very Low |

| HBTU | Aminium/Uronium Salt | 20-60 | >98 | >95 | Low |

| HCTU | Aminium/Uronium Salt | 15-45 | >99 | >95 | Very Low |

| PyBOP | Phosphonium Salt | 30-120 | >98 | >95 | Low |

| DIC/HOBt | Carbodiimide/Additive | 60-180 | >95 | >90 | Low to Moderate |

Conclusion

Fmoc-α-methyl-D-phenylalanine is a powerful tool for peptide chemists and drug developers seeking to enhance the stability and modulate the conformational properties of peptides. Its incorporation, while requiring optimized synthesis protocols, can lead to the development of novel peptide therapeutics with improved pharmacokinetic profiles. The ability of peptides containing this residue to interact with important drug targets like GPCRs further highlights its significance in modern proteomics research and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize Fmoc-α-methyl-D-phenylalanine in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The RXFP3 receptor is functionally associated with cellular responses to oxidative stress and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

Applications of unnatural amino acids in drug design

An In-depth Technical Guide to the Application of Unnatural Amino Acids in Drug Design

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of unnatural amino acids (UAAs), also known as non-canonical amino acids (ncAAs), into peptides and proteins represents a transformative strategy in modern drug discovery.[1][2][3][4] By moving beyond the 20 canonical amino acids, researchers can introduce novel chemical functionalities, enhance pharmacokinetic properties, and create therapeutics with superior efficacy and safety profiles.[5][][7] This technical guide provides a comprehensive overview of the advantages, applications, and methodologies associated with the use of UAAs in drug design. It includes quantitative data on the improvements conferred by UAAs, detailed experimental protocols for their incorporation, and visual diagrams of key workflows and biological pathways.

Core Advantages of UAA Incorporation in Drug Design

The introduction of UAAs into a therapeutic candidate can overcome many of the inherent limitations of natural peptides and proteins, such as poor metabolic stability and low bioavailability.[1][8][9] Key advantages include:

-

Enhanced Metabolic Stability: Natural peptides are often rapidly degraded by proteases in the body.[10] Incorporating UAAs, such as D-amino acids or N-methylated amino acids, can render peptide bonds resistant to enzymatic cleavage, significantly extending the drug's in-vivo half-life.[11][12][13][14]

-

Improved Pharmacokinetic Profiles: UAAs can be used to modify the physicochemical properties of a peptide, such as lipophilicity, to improve cell permeability and oral bioavailability.[13] For example, replacing a phenylalanine residue with a hydrocinnamate residue in the C5a peptide antagonist PMX53 generated PMX205, which showed improved oral bioavailability and CNS penetration.[13]

-

Increased Binding Affinity and Selectivity: The unique side chains of UAAs can establish novel interactions with a biological target, leading to enhanced binding affinity (potency) and greater selectivity, thereby reducing off-target effects.[][7]

-

Conformational Constraint: Incorporating UAAs can introduce structural rigidity, locking the peptide into its biologically active conformation.[11] This pre-organization reduces the entropic penalty of binding and can lead to higher affinity.

-

Novel Functionalities: UAAs can introduce bio-orthogonal handles for site-specific conjugation of payloads (e.g., in antibody-drug conjugates), fluorescent probes for imaging, or photo-crosslinkers to map drug-target interactions.[5][15]

Quantitative Impact of UAA Incorporation on Drug Properties

The integration of UAAs has led to measurable improvements in the performance of numerous therapeutic candidates. The following tables summarize quantitative data from published studies, highlighting the impact on metabolic stability and receptor binding affinity.

| Drug/Peptide Analog | UAA Modification | Property Measured | Improvement Metric | Reference |

| Triptorelin (GnRH Analog) | Replacement of Gly6 with D-Tryptophan | In-vivo Half-life | 2.8 hours (vs. 5 minutes for natural GnRH) | [12] |

| Lanreotide (Somatostatin Analog) | Contains D-Nal and D-β-Naphthylalanine | In-vivo Half-life | 23-30 days (vs. 3 minutes for endogenous somatostatin) | [12] |

| Octreotide (Somatostatin Analog) | Contains D-Phe and D-Trp residues | Metabolic Stability | Significantly enhanced resistance to proteolysis | [11] |

| N-AcGIP (GIP Analog) | N-terminal acetylation of Tyr1 | In-vivo Half-life | >24 hours (vs. 2-5 minutes for natural GIP) | [12] |

| Semaglutide (GLP-1 Analog) | Aib at position 8, other modifications | In-vivo Half-life | ~165 hours (enabling once-weekly dosing) | [10] |

| Peptide/Analog | UAA Modification | Target Receptor | Binding Affinity (IC₅₀ / Kᵢ / EC₅₀) | Fold Improvement | Reference |

| μ-Opioid Agonist | Dmt (2',6'-dimethyl-L-tyrosine) substitution | μ-Opioid Receptor (MOR) | Kᵢ = 0.22 nM | High affinity demonstrated | [1] |

| Neurotensin Analog | (6-OH)Tic, Tle substitutions | Neurotensin Receptor 2 (NTS2) | 1324-fold improved selectivity for NTS2 | 1324x | [13] |

| Difelikefalin Analog | Proline replaces 4-aminopiperidine-4-carboxylic acid | Kappa Opioid Receptor (KOR) | EC₅₀ = 0.075 nM (vs. 0.048 nM for Difelikefalin) | 1.6x decrease in activity | [16] |

| Menin-binding Motif | Phe-like and other UAA substitutions | Menin | 100-fold improved binding affinity | 100x | [17] |

Experimental Protocols for UAA Incorporation

The successful incorporation of UAAs into a peptide or protein requires specialized methodologies. The two primary approaches are chemical synthesis (for peptides) and genetic code expansion (for proteins expressed in cells).

Protocol: Solid-Phase Peptide Synthesis (SPPS) with UAAs

SPPS is the standard method for chemically synthesizing peptides, including those containing UAAs.[18][19][20] The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[20][21]

Materials:

-

Fmoc-protected canonical amino acids

-

Fmoc-protected unnatural amino acid(s)

-

Solid-phase resin (e.g., Rink Amide or Wang resin)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

Methodology (Fmoc/tBu Strategy):

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.[18]

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol.

-

Iterative Coupling Cycle (for each subsequent amino acid): a. Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes to remove the N-terminal Fmoc protecting group. Drain and repeat once.[18] b. Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. c. Amino Acid Activation: In a separate vial, pre-activate the next Fmoc-protected amino acid (canonical or unnatural, 3-5 equivalents) by dissolving it with the coupling reagent (e.g., HBTU, 3-5 eq.) and base (e.g., DIPEA, 6-10 eq.) in DMF. Allow to react for 2-5 minutes. d. Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours. Note: For sterically hindered UAAs, extended coupling times or stronger coupling reagents like HATU may be necessary.[18] e. Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection step as described in 3a.

-

Cleavage and Global Deprotection: Wash the resin with dichloromethane (DCM) and dry it. Add the cleavage cocktail to the resin to cleave the peptide from the support and remove side-chain protecting groups. Agitate for 2-4 hours at room temperature.[18]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[18]

-

Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: Site-Specific UAA Incorporation via Amber Suppression

Genetic code expansion allows for the site-specific incorporation of a UAA into a protein during translation in living cells.[22] This is most commonly achieved by reassigning the amber stop codon (UAG) to encode the UAA.[23][24][25] This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, where the engineered aaRS specifically charges the engineered tRNA with the UAA, and the tRNA's anticodon recognizes the UAG codon.[26]

Materials:

-

Expression host (e.g., E. coli or mammalian cells)

-

Expression plasmid for the target protein, with a UAG (amber) codon engineered at the desired incorporation site.

-

A second plasmid encoding the orthogonal aaRS/tRNA pair (e.g., a pyrrolysyl-tRNA synthetase/tRNA pair).[23]

-

Cell culture medium.

-

The desired unnatural amino acid (typically 1-10 mM final concentration).

-

Inducing agent (e.g., IPTG or arabinose for E. coli).

Methodology (E. coli Expression):

-

Plasmid Transformation: Co-transform the expression host (e.g., BL21(DE3) E. coli) with the target protein plasmid (containing the UAG codon) and the orthogonal aaRS/tRNA plasmid.

-

Starter Culture: Inoculate a single colony into 5 mL of growth medium (e.g., LB) with appropriate antibiotics and grow overnight at 37°C.

-

Expression Culture: Inoculate a larger volume of culture medium (e.g., 1 L of Terrific Broth) with the overnight culture.

-

UAA Addition: When the culture reaches an OD₆₀₀ of 0.4-0.6, add the unnatural amino acid to a final concentration of 1-2 mM.

-

Induction: Immediately after adding the UAA, induce protein expression by adding the appropriate inducer (e.g., IPTG to 0.5 mM).

-

Expression: Grow the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-30°C) to allow for protein expression and proper folding.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., via sonication or microfluidization).

-

Protein Purification: Clarify the lysate by centrifugation and purify the UAA-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

-

Verification: Confirm the successful incorporation of the UAA using mass spectrometry (LC-MS/MS).

Visualizing Workflows and Signaling Pathways

Drug Discovery Workflow

The following diagram illustrates a typical workflow for developing a peptide therapeutic using unnatural amino acids.

Caption: A generalized workflow for UAA-based peptide drug discovery.

Modulation of a G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many drugs, including those containing UAAs, target GPCRs. This diagram shows a simplified signaling cascade initiated by ligand binding, a common mechanism of action.

References

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024) | Krishna K. Sharma [scispace.com]

- 5. alfachemic.com [alfachemic.com]

- 7. biosynth.com [biosynth.com]

- 8. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 13. Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics | Blog | Biosynth [biosynth.com]

- 14. researchgate.net [researchgate.net]

- 15. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 16. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. astbury.leeds.ac.uk [astbury.leeds.ac.uk]

- 20. bachem.com [bachem.com]

- 21. scispace.com [scispace.com]

- 22. A general method for site-specific incorporation of unnatural amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

Alpha-Methylated Amino Acids: A Paradigm Shift in Therapeutic Peptide Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of alpha-methylated amino acids into therapeutic peptides has emerged as a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. This modification, involving the substitution of the alpha-hydrogen with a methyl group, imparts significant advantages, including enhanced resistance to enzymatic degradation, constrained conformational freedom leading to improved receptor binding and selectivity, and increased bioavailability. This guide provides a comprehensive review of the core principles, methodologies, and therapeutic applications of alpha-methylated amino acids in modern drug discovery.

Enhanced Pharmacokinetic and Pharmacodynamic Properties

The introduction of a methyl group at the alpha-carbon sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.[1][2][3] This enhanced stability is a critical factor in developing peptides as viable therapeutics. Furthermore, the conformational rigidity imposed by alpha-methylation can lock the peptide into a bioactive conformation, leading to higher binding affinities for their targets.[4]

Quantitative Impact of Alpha-Methylation on Peptide Properties

The following tables summarize the quantitative effects of alpha-methylation on key therapeutic properties of peptides, drawing from various studies.

Table 1: Effect of N-alpha-Methylation on Somatostatin Receptor (sst) Binding Affinity

| Parent Peptide Analog | Position of Nα-Methylation | sst1 (Ki, nM) | sst2 (Ki, nM) | sst3 (Ki, nM) | sst4 (Ki, nM) | sst5 (Ki, nM) | Fold Change in sst1 Affinity |

| Des-AA(1,2,5)-[d-Nal(8),IAmp(9)]SRIF | None (Parent) | 1.5 ± 0.3 | >1000 | 180 ± 30 | >1000 | 15 ± 2 | - |

| Cys(3) | 2.0 ± 0.4 | >1000 | 250 ± 50 | >1000 | 20 ± 3 | 1.3 (decrease) | |

| Lys(4) | 7.5 ± 1.5 | >1000 | 400 ± 80 | >1000 | 35 ± 5 | 5.0 (decrease) | |

| Phe(6) | 3.0 ± 0.6 | >1000 | 300 ± 60 | >1000 | 25 ± 4 | 2.0 (decrease) | |

| Phe(7) | >10 | >1000 | >1000 | >1000 | >100 | >6.7 (decrease) | |

| d-Nal(8) | 1.8 ± 0.4 | >1000 | 200 ± 40 | >1000 | 18 ± 3 | 1.2 (decrease) | |

| IAmp(9) | 0.8 ± 0.2 | >1000 | 150 ± 30 | >1000 | 12 ± 2 | 0.5 (increase) | |

| Thr(10) | >10 | >1000 | >1000 | >1000 | >100 | >6.7 (decrease) | |

| Phe(11) | >10 | >1000 | >1000 | >1000 | >100 | >6.7 (decrease) | |

| Thr(12) | 2.2 ± 0.5 | >1000 | 280 ± 60 | >1000 | 22 ± 4 | 1.5 (decrease) | |

| Ser(13) | 0.7 ± 0.1 | >1000 | 140 ± 30 | >1000 | 10 ± 2 | 0.5 (increase) | |

| Cys(14) | 1.6 ± 0.3 | >1000 | 190 ± 40 | >1000 | 16 ± 3 | 1.1 (decrease) | |

| Data adapted from a study on somatostatin analogs, demonstrating that N-alpha-methylation is tolerated at certain positions and can even increase binding affinity.[5] |

Table 2: Physicochemical and Biological Properties of Alpha-Methylated Apolipoprotein A-I Mimetic Peptides

| Peptide | α-Methylated Residue(s) | % Helicity (in 10% TFE) | Cholesterol Efflux (% of control) | Protease Resistance (Trypsin) |

| A | None | 45 | 100 | Degraded |

| Aα | Ala | 55 | 150 | Resistant |

| Dα | Asp | 48 | 110 | Degraded |

| Kα | Lys | 65 | 200 | Resistant |

| Lα | Leu | 70 | 220 | Degraded |

| 6α | Lys, Leu | 85 | 280 | Resistant |

| Data adapted from a study on ApoA-I mimetic peptides, showing that alpha-methylation increases helicity, cholesterol efflux capacity, and resistance to trypsin digestion.[6] |

Experimental Protocols

Synthesis of Alpha-Methylated Amino Acids

The synthesis of alpha-methylated amino acids can be achieved through various methods. One common approach is the asymmetric alkylation of a chiral glycine enolate equivalent.

Protocol: Asymmetric Synthesis of Alpha-Methyl-L-tryptophan [7]

-

Enolate Formation: A solution of cis-2,5-disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one in anhydrous tetrahydrofuran (THF) is cooled to -78°C. Lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes to form the enolate.

-

Methylation: Methyl iodide (1.5 equivalents) is added to the enolate solution, and the reaction is stirred at -78°C for 2 hours.

-

Quenching: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

-

Hydrolysis: The purified methylated product is hydrolyzed with 6N hydrochloric acid at reflux for 12 hours to yield enantiomerically pure alpha-methyl-L-tryptophan.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Alpha-Methylated Amino Acids

The incorporation of alpha-methylated amino acids into peptides is typically performed using standard solid-phase peptide synthesis (SPPS) protocols, with some modifications to address the steric hindrance of the alpha-methyl group.

Protocol: Fmoc-based SPPS of an Alpha-Methylated Peptide [8][9][10]

-

Resin Swelling: The appropriate resin (e.g., Rink amide resin) is swelled in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling:

-

For standard amino acids: The Fmoc-protected amino acid (4 equivalents), a coupling reagent such as HCTU (3.9 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (8 equivalents) are dissolved in DMF and added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

-

For alpha-methylated amino acids: Due to increased steric hindrance, a longer coupling time (e.g., 4-6 hours) or a more potent coupling reagent may be required. Double coupling (repeating the coupling step) is often employed to ensure complete reaction.

-